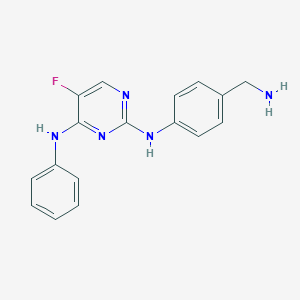

N2-(4-(Aminométhyl)phényl)-5-fluoro-N4-phénylpyrimidine-2,4-diamine

Vue d'ensemble

Description

Dianilinopyrimidine_01: is a compound belonging to the class of 2,4-dianilinopyrimidines. These compounds are known for their diverse biological activities, including anticancer and antimalarial properties . The structure of Dianilinopyrimidine_01 consists of a pyrimidine core with aniline substituents at the 2 and 4 positions, which contribute to its unique chemical and biological properties .

Applications De Recherche Scientifique

Protein Kinase Inhibition

N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine has been identified as a pan-kinase inhibitor , which means it can inhibit a wide range of protein kinases. This characteristic is crucial for the development of targeted cancer therapies. The compound interacts with several tyrosine kinases, including:

- ABL

- BTK

- FAK

- JAK1

- SRC

These kinases are often implicated in various signaling pathways that promote tumor growth and survival, making this compound a valuable tool in cancer research and drug development .

Cancer Research

The ability of N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine to inhibit multiple kinases positions it as a candidate for combination therapies in oncology. Studies have shown that targeting multiple pathways can enhance the efficacy of treatment regimens for cancers that are resistant to single-agent therapies. This compound's broad-spectrum activity may help overcome resistance mechanisms seen in various malignancies .

Affinity Chromatography

Due to its specific binding properties, this compound can be utilized in affinity chromatography applications. By coupling its amino-side chain to sepharose, researchers can selectively isolate proteins that interact with the compound. This method is beneficial for studying kinase interactions and identifying novel therapeutic targets .

Case Study 1: Inhibition of Tyrosine Kinases

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine against a panel of tyrosine kinases. The results indicated that the compound significantly inhibited the activity of ABL and BTK kinases, leading to reduced proliferation of cancer cell lines expressing these kinases .

Case Study 2: Combination Therapy in Hematological Malignancies

Another investigation focused on the use of this compound in combination with other chemotherapeutic agents for treating hematological malignancies. The findings revealed enhanced apoptosis in cancer cells when N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine was used alongside traditional therapies, suggesting a synergistic effect that warrants further exploration .

Mécanisme D'action

Target of Action

The primary targets of CZC-8004 are a range of tyrosine kinases, including EGFR and VEGFR2 . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

CZC-8004 interacts with its targets by binding to the tyrosine kinases. The binding affinity of CZC-8004 to EGFR and VEGFR2 is quite significant, with IC50 values of 650 and 437 nM, respectively . This interaction inhibits the activity of these kinases, thereby disrupting the signal transduction cascades they are involved in .

Biochemical Pathways

The inhibition of EGFR and VEGFR2 by CZC-8004 affects multiple biochemical pathways. EGFR and VEGFR2 are involved in various cellular processes, including cell proliferation, angiogenesis, and cell survival. By inhibiting these kinases, CZC-8004 disrupts these processes, leading to potential antitumor effects .

Result of Action

The result of CZC-8004’s action is its potential antitumor activity. By inhibiting key tyrosine kinases involved in cell proliferation and survival, CZC-8004 can potentially halt the growth of tumor cells and induce apoptosis .

Analyse Biochimique

Biochemical Properties

Given its structural similarity to other pyrimidine derivatives, it may interact with enzymes, proteins, and other biomolecules in a manner similar to these compounds .

Cellular Effects

It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Metabolic Pathways

The metabolic pathways involving N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine are not well characterized. Given its structural similarity to other pyrimidine derivatives, it may be involved in similar metabolic pathways .

Transport and Distribution

It is plausible that it could interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is plausible that it could be directed to specific compartments or organelles based on any potential targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dianilinopyrimidine_01 typically involves the nucleophilic aromatic substitution of a 2,4-dichloropyrimidine with aniline derivatives . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide . The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired product .

Industrial Production Methods: Industrial production of Dianilinopyrimidine_01 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Dianilinopyrimidine_01 .

Analyse Des Réactions Chimiques

Types of Reactions: Dianilinopyrimidine_01 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Substitution: Sulfonyl chlorides, acyl chlorides; organic solvents like dichloromethane; room temperature to mild heating.

Major Products:

Comparaison Avec Des Composés Similaires

2,4-Dianilinopyrimidine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

2,4-Diaminopyrimidine Derivatives: These compounds have amino groups instead of aniline groups and are known for their antitumor properties.

BET Bromodomain-Kinase Inhibitors: These compounds use the dianilinopyrimidine scaffold to inhibit both bromodomains and kinases, showing potential as multitargeted cancer therapeutics.

Uniqueness: Dianilinopyrimidine_01 is unique due to its specific substitution pattern and its potent inhibitory activity against focal adhesion kinase (FAK) . This makes it a promising candidate for further development as an anticancer agent .

Activité Biologique

N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine, also known by its CAS number 916603-07-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and a summary of relevant data.

Chemical Structure and Properties

The compound belongs to the class of aminopyrimidines and organofluorine compounds. Its structure can be represented as follows:

- Molecular Formula : C18H19F N5

- Molecular Weight : 324.37 g/mol

- CAS Number : 916603-07-1

N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine functions primarily as a protein kinase inhibitor , specifically targeting the Janus kinase (JAK) family. This inhibition is crucial for regulating various cellular processes, including proliferation and apoptosis.

Inhibition of JAK Kinases

Recent studies have highlighted the compound's potency against JAK2, particularly in the context of myeloproliferative neoplasms (MPNs). For instance, a derivative of this compound demonstrated an IC50 value of 5 nM against JAK2, showcasing its potential for therapeutic applications in treating related disorders .

Anticancer Properties

The compound has shown promising anticancer activity across various cancer cell lines. Notably:

- Cell Line Studies : In vitro studies indicated significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and K562 (leukemia). The IC50 values for these cell lines ranged from 0.33 to 7.10 μM , indicating substantial activity .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.50 |

| A2780 | 1.30 |

| K562 | 0.95 |

Selectivity

The selectivity index (SI) is an important metric in evaluating the therapeutic potential of compounds. The selectivity for JAK2 over other kinases such as JAK1 and JAK3 was reported to be 38.6-fold and 54.6-fold , respectively . This selectivity is crucial for minimizing side effects associated with broader kinase inhibition.

Study on JAK2 Inhibition

In a recent study published in ACS Medicinal Chemistry Letters, researchers synthesized various derivatives based on N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine to optimize JAK2 inhibition. The lead compound demonstrated not only high potency but also favorable metabolic stability and bioavailability of 41.1% , positioning it as a candidate for further development in clinical settings .

Antioxidant Activity

Another aspect explored was the antioxidant potential of related compounds containing similar structural motifs. These studies indicated that derivatives could scavenge free radicals effectively, suggesting additional therapeutic avenues beyond anticancer properties .

Propriétés

IUPAC Name |

2-N-[4-(aminomethyl)phenyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5/c18-15-11-20-17(22-14-8-6-12(10-19)7-9-14)23-16(15)21-13-4-2-1-3-5-13/h1-9,11H,10,19H2,(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOHFWNBTUJMMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10580580 | |

| Record name | N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916603-07-1 | |

| Record name | N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.